molecular formula C14H21N B15090485 Cyclohexyl(4-methylphenyl)methanamine

Cyclohexyl(4-methylphenyl)methanamine

Cat. No.: B15090485
M. Wt: 203.32 g/mol
InChI Key: JPEBAKBEFZYTJO-UHFFFAOYSA-N
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Description

Cyclohexyl(4-methylphenyl)methanamine is an organic compound with the molecular formula C14H21N It is a derivative of methanamine, where the hydrogen atoms are substituted by a cyclohexyl group and a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl(4-methylphenyl)methanamine can be synthesized through several methods. One common approach involves the reaction of cyclohexylamine with 4-methylbenzyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve cyclohexylamine in a suitable solvent such as ethanol.
  • Add 4-methylbenzyl chloride to the solution.
  • Stir the mixture at room temperature for several hours.
  • Isolate the product by filtration and purify it using recrystallization techniques.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a continuous hydrogenation process. This method involves the use of benzene methanamine as a raw material and a ruthenium catalyst in a fixed bed reactor. The reaction conditions are optimized to achieve high conversion rates and product selectivity .

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl(4-methylphenyl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Cyclohexyl(4-methylphenyl)methanone or cyclohexyl(4-methylphenyl)aldehyde.

    Reduction: Secondary or tertiary amines with additional alkyl groups.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

Cyclohexyl(4-methylphenyl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl(4-methylphenyl)methanamine involves its interaction with specific molecular targets. For instance, it may act as an antagonist to certain steroid hormone receptors, thereby modulating various biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Cyclohexyl(4-methylphenyl)methanamine can be compared with other similar compounds such as:

    Cyclohexylamine: A simpler amine with only a cyclohexyl group.

    4-Methylbenzylamine: An amine with a 4-methylphenyl group.

    Cyclohexyl(3-methylphenyl)methanamine: A structural isomer with the methyl group in a different position.

The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C14H21N

Molecular Weight

203.32 g/mol

IUPAC Name

cyclohexyl-(4-methylphenyl)methanamine

InChI

InChI=1S/C14H21N/c1-11-7-9-13(10-8-11)14(15)12-5-3-2-4-6-12/h7-10,12,14H,2-6,15H2,1H3

InChI Key

JPEBAKBEFZYTJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(C2CCCCC2)N

Origin of Product

United States

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